molecular formula C17H15N3O3S B10877889 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide

2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide

Cat. No.: B10877889
M. Wt: 341.4 g/mol
InChI Key: CDOMLMIERIFIHP-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is a complex organic compound featuring a benzoxazole ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents, such as thiourea, under basic conditions.

    Acylation: The resulting compound is then acylated using propanoyl chloride in the presence of a base like pyridine to form the propanoyl intermediate.

    Amidation: Finally, the propanoyl intermediate is reacted with 2-aminobenzamide under mild heating to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoxazole ring is known for its bioactivity, which can be enhanced by the presence of the sulfanyl and benzamide groups.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide: Contains a dimethylacetamide moiety instead of a benzamide group.

Uniqueness

2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is unique due to the combination of its benzoxazole, sulfanyl, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylsulfanyl)propanoylamino]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-10(24-17-20-13-8-4-5-9-14(13)23-17)16(22)19-12-7-3-2-6-11(12)15(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CDOMLMIERIFIHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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